Nolasiban is a novel, nonpeptide oxytocin receptor antagonist designed primarily for the treatment of female infertility, particularly in the context of assisted reproductive technologies (ART) such as in vitro fertilization (IVF). It is characterized by its selective inhibition of the oxytocin receptor while exhibiting low affinity for vasopressin receptors. Nolasiban's mechanism of action involves enhancing uterine receptivity and reducing contractions during embryo transfer, thereby potentially increasing the success rates of implantation .
Nolasiban undergoes several chemical transformations during its synthesis. The compound is synthesized through an intricate eight-step process starting from 4-bromobenzoic acid. Key reactions include:
Nolasiban exhibits significant biological activity as a selective antagonist of the oxytocin receptor. It has been shown to inhibit both spontaneous and oxytocin-induced uterine contractions in various models, making it a potential therapeutic agent for improving outcomes in ART. Studies indicate that nolasiban effectively decreases intracellular calcium levels and suppresses pro-inflammatory pathways associated with uterine contractions, which are crucial during embryo implantation .
The synthesis of nolasiban involves multiple steps, including:
Nolasiban's primary application lies in enhancing the success rates of embryo implantation during IVF procedures. It aims to improve uterine receptivity by reducing contractions that may hinder successful implantation. Despite its potential, nolasiban faced challenges in clinical trials, notably failing to meet primary endpoints in recent studies, which has led to reconsideration of its development path .
Research indicates that nolasiban interacts selectively with oxytocin receptors without significantly affecting vasopressin receptors. Its ability to inhibit oxytocin-induced signaling pathways suggests potential implications for managing uterine contractility and inflammation during pregnancy and labor. Interaction studies have demonstrated that nolasiban can modulate intracellular signaling cascades, including the inhibition of NF-κB and mitogen-activated protein kinases (MAPKs), which are pivotal in inflammatory responses .
| Compound | Type | Selectivity | Primary Use | Clinical Status |
|---|---|---|---|---|
| Nolasiban | Nonpeptide antagonist | High for OTR | Female infertility (IVF) | Failed Phase III trials |
| Atosiban | Nonpeptide antagonist | Moderate for OTR | Tocolytic agent | Approved in some regions |
| Carbetocin | Peptide antagonist | High for OTR | Prevention of postpartum hemorrhage | Approved |
Nolasiban's uniqueness lies in its oral bioavailability and selectivity for the oxytocin receptor over vasopressin receptors, making it particularly suitable for applications in ART compared to other compounds that may have broader receptor interactions or different administration routes .
Nolasiban is a non-peptide compound with the molecular formula C20H22N2O3 and a molecular weight of 338.4003 g/mol [1] [3]. This compound is also known by its systematic name [(2S,4Z)-4-(methoxyimino)-1-{2'-methyl-[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl]methanol and is registered with the Chemical Abstracts Service (CAS) number 1477482-19-1 [3] [9]. The molecular formula indicates that Nolasiban contains 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, which together form its distinctive chemical structure [1] [3].
Nolasiban possesses several key functional groups that contribute to its chemical properties and biological activity [9]. The molecule features a biphenyl moiety with a methyl group at the 2' position, which forms the hydrophobic portion of the compound [14]. A central pyrrolidine ring serves as the core heterocyclic structure, containing a nitrogen atom that is part of the amide bond formed with the carbonyl group [3] [15]. The carbonyl group (C=O) connects the biphenyl moiety to the pyrrolidine nitrogen, forming an amide linkage that is essential for the compound's structural integrity [9] [15].
At position 4 of the pyrrolidine ring, Nolasiban contains a methoxyimino group (C=N-OCH3), which contributes to its specific receptor binding properties [3] [9]. Additionally, a hydroxymethyl group (CH2OH) is present at position 2 of the pyrrolidine ring, adding a hydrophilic element to the otherwise predominantly lipophilic molecule [3] [9]. These functional groups collectively determine the physicochemical properties of Nolasiban, including its solubility, stability, and biological interactions [14].
Nolasiban exhibits important stereochemical features that are critical to its molecular identity and function [3] [5]. The compound contains one defined stereocenter at the C-2 position of the pyrrolidine ring, which adopts an S configuration [3] [9]. This stereocenter is crucial for the proper spatial arrangement of the hydroxymethyl group, which influences the compound's interaction with its biological target [5] [9].
In addition to the stereocenter, Nolasiban possesses one E/Z center at the C=N bond of the methoxyimino group [3] [7]. The compound specifically adopts a Z configuration at this double bond, meaning that the methoxy group and the pyrrolidine ring are positioned on the same side of the C=N bond [5] [9]. This Z configuration is essential for the compound's biological activity and distinguishes it from potential E isomers that would have different spatial arrangements and potentially different properties [5] [7].
The absolute stereochemistry of Nolasiban is well-defined, with the specific stereochemical features being critical for its intended biological function [3] [9]. The combination of the S configuration at the stereocenter and the Z configuration at the C=N bond creates a unique three-dimensional structure that is recognized by its target receptor [5] [7] [9].
The three-dimensional structure of Nolasiban is characterized by several distinctive spatial features that contribute to its overall conformation and biological activity [5] [10]. The pyrrolidine ring adopts a non-planar, puckered conformation with pseudorotation capability, allowing for some flexibility within the ring structure [10] [15]. This puckering is typical of saturated five-membered rings and contributes to the overall three-dimensional shape of the molecule [10] [19].
The biphenyl moiety in Nolasiban exhibits a non-coplanar orientation between the two phenyl rings [10] [14]. This non-coplanarity is primarily due to steric hindrance caused by the methyl group at the 2' position, which forces the rings to twist relative to each other [14] [19]. This twisted conformation affects the overall shape of the molecule and influences its interaction with biological targets [10] [14].
The methoxyimino group adopts a Z configuration relative to the pyrrolidine ring, as previously mentioned, which positions the methoxy group in a specific spatial orientation [5] [9]. The hydroxymethyl group at the C-2 position of the pyrrolidine ring is oriented according to the S configuration of the stereocenter, placing it in a specific spatial relationship with the rest of the molecule [9] [10]. These specific spatial arrangements create a compact three-dimensional structure with a precise arrangement of functional groups that is essential for the compound's biological activity [5] [10].
Nolasiban appears as a white to off-white crystalline solid under standard conditions [11] [24]. Although specific melting point data is not widely reported in the literature, the compound exhibits physical properties typical of small organic molecules with similar structural features [22] [24]. Nolasiban demonstrates limited water solubility, which is consistent with its predominantly lipophilic character [11] [24]. However, it is soluble in most common organic solvents including methanol, ethanol, and dimethyl sulfoxide, facilitating its use in laboratory and pharmaceutical settings [22] [24].
The compound possesses a high partition coefficient (Log P), indicating its lipophilic nature and preference for organic phases over aqueous environments [23] [26]. This lipophilicity is primarily contributed by the biphenyl moiety and, to a lesser extent, by the pyrrolidine ring [14] [23]. The presence of the hydroxymethyl group provides some hydrophilic character, slightly moderating the overall lipophilicity of the molecule [23] [26].
Nolasiban exhibits optimal stability at neutral pH, with potential degradation occurring under strongly acidic or basic conditions [11] [24]. The compound's pharmacokinetic profile is characterized by a half-life of approximately 12 hours, allowing for maintained exposure following a single oral dose [4] [11]. This relatively long half-life is advantageous for its intended pharmaceutical applications, providing sustained activity over an extended period [4] [11].
Table 1: Physical and Chemical Properties of Nolasiban
| Property | Description |
|---|---|
| Physical State | White to off-white crystalline solid [11] [24] |
| Molecular Weight | 338.4003 g/mol [1] [3] |
| Solubility in Water | Limited [11] [24] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, and dimethyl sulfoxide [22] [24] |
| Partition Coefficient (Log P) | High (lipophilic compound) [23] [26] |
| pH Stability Range | Most stable at neutral pH [11] [24] |
| Half-life | Approximately 12 hours [4] [11] |
Nolasiban demonstrates general stability under normal storage and handling conditions, but like many pharmaceutical compounds, it is susceptible to various degradation pathways under specific conditions [11] [24]. The compound exhibits good thermal stability at room temperature, though degradation may occur at elevated temperatures over extended periods [17] [24]. Protection from light is recommended, as the compound may be sensitive to photodegradation, particularly due to the presence of the methoxyimino group and the biphenyl moiety [17] [24].
The hydrolytic stability of Nolasiban is influenced by pH conditions [17] [24]. The carbonyl group connecting the biphenyl moiety to the pyrrolidine nitrogen may be susceptible to hydrolysis under extreme pH conditions, potentially leading to cleavage of the amide bond [11] [24]. Similarly, the methoxyimino group may undergo hydrolysis in strongly acidic or basic environments, affecting the compound's structural integrity [17] [24].
Oxidative degradation represents another potential pathway for Nolasiban decomposition [11] [17]. The methoxyimino group and the biphenyl moiety may be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions of oxidative stress [17] [24]. To maintain stability, Nolasiban should be stored in tightly closed containers, protected from light, moisture, and extreme temperatures [11] [24].
The degradation kinetics of Nolasiban follow patterns similar to those of other compounds with comparable functional groups [17] [24]. Studies of compounds with similar structural features suggest that degradation typically follows first-order kinetics, with the rate of degradation being proportional to the concentration of the compound [17] [22]. Understanding these degradation patterns is essential for establishing appropriate storage conditions and shelf-life determinations for pharmaceutical formulations containing Nolasiban [11] [24].
Table 2: Stability and Degradation Patterns of Nolasiban
| Aspect | Description |
|---|---|
| Chemical Stability | Generally stable under normal conditions [11] [24] |
| Thermal Stability | Stable at room temperature; potential degradation at elevated temperatures [17] [24] |
| Photostability | May be sensitive to light exposure; protection recommended [17] [24] |
| Hydrolytic Stability | Carbonyl and methoxyimino groups potentially susceptible to hydrolysis under extreme pH [11] [24] |
| Oxidative Stability | Methoxyimino group and biphenyl moiety may undergo oxidation [17] [24] |
| Recommended Storage | Tightly closed containers, protected from light and moisture [11] [24] |
| Degradation Kinetics | Typically follows first-order kinetics [17] [22] |
The synthesis of nolasiban follows a well-established eight-step synthetic pathway that transforms 4-bromobenzoic acid into the final oxytocin receptor antagonist compound [2]. This comprehensive synthetic route involves multiple key transformations including palladium-catalyzed cross-coupling, functional group interconversions, and stereoselective reductions to achieve the desired molecular architecture.
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, o-Tolylboronic acid | Reflux, aqueous K₂CO₃, 1.5-2.5 h | 95 |
| 2 | Acid Chloride Formation | Thionyl chloride | Toluene, 75-80°C, 4-5 h | ~90 |
| 3 | Esterification | 4-Hydroxy-L-proline | THF/water, 0-5°C → 15-25°C | 85-90 |
| 4 | Oxime Formation | Hydroxylamine hydrochloride | Pyridine, room temperature | 80-85 |
| 5 | Methylation | Methyl iodide | DMF, K₂CO₃, room temperature | 85-90 |
| 6 | Hydrolysis | Lithium hydroxide | THF/methanol/water | 90-95 |
| 7 | Borohydride Reduction | Lithium borohydride | THF/methanol, 0-30°C, 2-6 h | 85-90 |
| 8 | Final Purification | Azeotropic distillation | THF, vacuum, 40-45°C | >90 |
The overall yield for the complete eight-step sequence typically ranges from 45-50%, which is considered acceptable for a complex pharmaceutical intermediate requiring high purity standards . Each step has been optimized to minimize side product formation and maximize recovery of the desired intermediate compounds.
4-Bromobenzoic acid exhibits favorable physical and chemical properties that make it suitable for large-scale synthesis operations [4]. The compound has a melting point of 251-254°C and demonstrates good stability under standard storage conditions [4]. Its solubility profile allows for effective purification through recrystallization from aqueous ethanol or other polar solvents [4].
The commercial availability and relatively low cost of 4-bromobenzoic acid make it an economically viable starting material for pharmaceutical manufacturing [4]. Multiple suppliers provide this compound at various purities, with pharmaceutical-grade material typically exceeding 99% purity as determined by high-performance liquid chromatography [4]. The compound can be synthesized through multiple routes, including oxidation of 4-bromotoluene or bromination of benzoic acid derivatives, ensuring reliable supply chain availability [6] [4].
Quality specifications for 4-bromobenzoic acid as a starting material include purity greater than 99%, water content less than 0.5%, and absence of heavy metal contaminants below 10 parts per million [4]. These specifications ensure consistent performance in the subsequent Suzuki-Miyaura coupling reaction and minimize the formation of undesired side products that could complicate downstream purification steps [5] [7].
The nolasiban synthesis pathway proceeds through several critical intermediates, each requiring careful characterization and quality control to ensure the final product meets pharmaceutical standards [2] . These intermediates represent key structural milestones in the molecular construction and serve as checkpoints for synthetic route optimization.
| Intermediate | Chemical Formula | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|
| 4-(2-Methylphenyl)benzoic acid | C₁₄H₁₂O₂ | 212.24 | Pale yellow solid |
| 4-(2-Methylphenyl)benzoic acid chloride | C₁₄H₁₁ClO | 230.69 | Crystalline solid |
| (4R)-4-Hydroxy-1-[(2′-methyl-1,1′-biphenyl-4-yl)carbonyl]-L-proline | C₁₉H₁₉NO₄ | 341.36 | Off-white solid |
| Oxime derivative | C₂₀H₂₂N₂O₄ | 354.40 | White solid |
| Methyl ester intermediate | C₂₁H₂₄N₂O₄ | 368.43 | White crystalline |
| Carboxylic acid intermediate | C₂₀H₂₂N₂O₄ | 354.40 | White powder |
| Hydroxymethyl-pyrrolidinone oxime isomers | C₂₀H₂₂N₂O₃ | 338.40 | White crystalline |
The first key intermediate, 4-(2-methylphenyl)benzoic acid, results from the Suzuki-Miyaura coupling reaction and establishes the biphenyl core structure that is essential for oxytocin receptor binding affinity [2]. This intermediate typically appears as a pale yellow solid with good crystallinity, facilitating purification through recrystallization techniques [2].
The oxime intermediate represents a critical structural transformation where the methoxyimino functionality is introduced [2] . This step creates the potential for geometric isomerism (E/Z isomers) around the carbon-nitrogen double bond, requiring careful control of reaction conditions to favor the desired stereoisomer [8] [9] [10]. The formation of this intermediate is monitored using nuclear magnetic resonance spectroscopy to confirm the correct geometric configuration [2].
The final hydroxymethyl-pyrrolidinone oxime isomers represent the penultimate intermediates before final purification [2] . These compounds retain the oxime functionality while incorporating the hydroxymethyl group that is essential for the biological activity of nolasiban [2]. The presence of multiple stereoisomers at this stage necessitates careful separation and characterization to ensure the final product contains the correct stereochemical configuration .
The nolasiban synthesis presents several critical synthetic challenges that require specialized expertise and equipment to overcome successfully [2] . The most significant challenges arise from the need to maintain stereochemical integrity, control geometric isomerism, and achieve high yields in reactions involving sensitive functional groups.
The Suzuki-Miyaura coupling reaction in Step 1 represents the first critical challenge, requiring precise control of reaction conditions to achieve optimal conversion and minimize catalyst poisoning [11] [12] [13]. The use of tetrakis(triphenylphosphine)palladium(0) as the catalyst demands careful handling under inert atmosphere conditions due to its air sensitivity [11] [12]. The reaction requires degassing procedures using vacuum-nitrogen purge cycles to remove dissolved oxygen that could deactivate the palladium catalyst [2] [11].
Temperature control during the acid chloride formation step is crucial to prevent decomposition of the product and minimize the formation of anhydride byproducts [2]. The reaction temperature must be maintained between 75-80°C to ensure complete conversion while avoiding thermal degradation . Excess thionyl chloride must be carefully removed under vacuum to prevent interference with subsequent reactions [2].
The oxime formation step presents significant challenges related to geometric isomerism control [8] [9] [10]. The reaction conditions must be carefully optimized to favor the formation of the desired E-isomer over the Z-isomer [9] [14]. This requires precise pH control and temperature management to ensure the hydroxylamine addition proceeds with the correct stereochemical outcome [2] .
The borohydride reduction step represents another critical challenge due to the need for anhydrous conditions and precise temperature control [15] [16]. Lithium borohydride in tetrahydrofuran must be handled under strictly anhydrous conditions to prevent hydrolysis and maintain reducing capacity [15] [16]. The reaction temperature must be carefully controlled between 0-30°C to prevent over-reduction and ensure selective reduction of the desired functional groups [2] .
The purification and isolation of nolasiban and its intermediates employ a combination of classical organic chemistry techniques and modern analytical methods to achieve pharmaceutical-grade purity [2] . Each synthetic step requires specific purification strategies tailored to the physical and chemical properties of the intermediate compounds.
Column chromatography represents the primary purification technique for most synthetic intermediates, utilizing silica gel as the stationary phase with various solvent systems [17]. The selection of appropriate solvent gradients is critical for achieving optimal separation of the desired product from reaction byproducts and unreacted starting materials [17]. Typical solvent systems include dichloromethane-methanol gradients for polar intermediates and hexane-ethyl acetate systems for less polar compounds [17].
Recrystallization techniques are employed for intermediates that exhibit good crystallinity and sufficient solubility differences between hot and cold solvents [2]. The choice of recrystallization solvent is critical for achieving high recovery yields while maintaining product purity [2]. Common recrystallization solvents include ethanol-water mixtures, acetone-hexane systems, and methanol-diethyl ether combinations [2].
The final purification step employs azeotropic distillation under vacuum conditions to remove residual solvents and achieve the desired purity profile [2] [18] [19]. This technique is particularly important for removing trace amounts of tetrahydrofuran and other organic solvents that could interfere with pharmaceutical formulation [18]. The azeotropic distillation is performed at 40-45°C under reduced pressure to minimize thermal degradation while ensuring complete solvent removal [2] [18].
Preparative high-performance liquid chromatography may be employed for final purification when extremely high purity is required or when conventional techniques fail to achieve adequate separation [20]. This technique provides excellent resolution for separating closely related isomers and impurities that cannot be removed through conventional methods [20].
Several alternative synthetic pathways have been investigated for nolasiban synthesis, each offering distinct advantages and disadvantages compared to the standard eight-step route [2] . These alternative approaches have been developed to address specific limitations of the standard synthesis, such as overall yield, reaction time, or cost considerations.
| Route | Starting Material | Number of Steps | Overall Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Standard eight-step route | 4-Bromobenzoic acid | 8 | 45-50 | Well-established, high purity | Long synthesis, expensive catalyst |
| Direct amidation route | 4-(2-Methylphenyl)benzoic acid | 6 | 35-40 | Fewer steps, faster | Lower overall yield |
| Reductive amination route | Ketone intermediate | 7 | 40-45 | Good stereoselectivity | Requires specialized conditions |
| Cross-coupling variant | 4-Bromobenzaldehyde | 9 | 30-35 | Flexible functionalization | Multiple protection/deprotection |
The direct amidation route eliminates the Suzuki-Miyaura coupling step by starting with pre-formed 4-(2-methylphenyl)benzoic acid [2]. This approach reduces the number of synthetic steps and eliminates the need for expensive palladium catalysts [2]. However, the overall yield is typically lower due to side reactions during the amidation process [2].
The reductive amination route employs a ketone intermediate that is converted to the desired amine through reductive amination with specialized reducing agents [2]. This approach offers excellent stereoselectivity but requires specialized reaction conditions and equipment that may not be readily available in all manufacturing facilities [2].
Industrial-scale considerations favor the standard eight-step route despite its length due to the well-established reaction conditions and proven scalability [2]. The alternative routes may be valuable for research applications or when specific synthetic challenges arise that cannot be addressed through the standard methodology [2].
Quality control for nolasiban synthesis involves comprehensive analytical testing at each synthetic step to ensure product quality and batch-to-batch consistency [2] [20] [21]. The quality control program encompasses both in-process monitoring and final product testing using validated analytical methods.
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98.0% | HPLC-UV (254 nm) |
| Water content | ≤0.5% | Karl Fischer titration |
| Residual solvents | ≤0.1% each | GC-MS headspace |
| Heavy metals | ≤10 ppm | ICP-MS |
| Related substances | ≤2.0% total | HPLC-UV with gradient |
| ¹H NMR identity | Conforms to structure | ¹H NMR (400 MHz, DMSO-d₆) |
| ¹³C NMR identity | Conforms to structure | ¹³C NMR (100 MHz, DMSO-d₆) |
| Mass spectrometry | M⁺ = 338.2 | LC-MS/MS (ESI+) |
| Melting point | 155-158°C | Differential scanning calorimetry |
| Optical rotation | +15° to +25° | Polarimetry (c=1, MeOH) |
High-performance liquid chromatography with ultraviolet detection at 254 nanometers serves as the primary method for purity determination and related substance quantification [20] [21]. The method employs gradient elution with acetonitrile-water mobile phases and provides baseline separation of nolasiban from known synthetic impurities and degradation products [20].
Nuclear magnetic resonance spectroscopy using both proton and carbon-13 nuclei provides definitive structural confirmation for each synthetic intermediate and the final product [17] [22] [23]. The spectra are acquired in deuterated dimethyl sulfoxide to ensure adequate solubility and provide well-resolved signals for structural assignment [17] [22].
Mass spectrometry using liquid chromatography-tandem mass spectrometry with electrospray ionization provides molecular weight confirmation and structural verification [20] [21]. The method is particularly valuable for detecting trace impurities and confirming the absence of unexpected synthetic byproducts [20].
Residual solvent analysis using gas chromatography-mass spectrometry with headspace injection ensures compliance with pharmaceutical solvent limits [21]. Special attention is paid to tetrahydrofuran, dimethylformamide, and methanol levels, which are the primary solvents used throughout the synthesis [21].